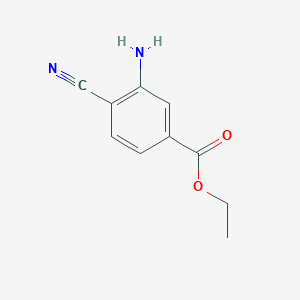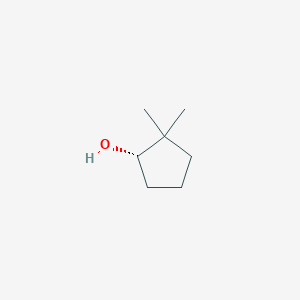
3-Methyl-4-pyridinethiol
Descripción general
Descripción
3-Methyl-4-pyridinethiol is a chemical compound with the molecular formula C6H7NS . It has a molecular weight of 125.19 g/mol . The IUPAC name for this compound is 3-methyl-1H-pyridine-4-thione .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C6H7NS/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) . The Canonical SMILES for this compound is CC1=CNC=CC1=S . Physical And Chemical Properties Analysis
This compound has a molecular weight of 125.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 125.02992040 g/mol . The topological polar surface area of the compound is 44.1 Ų .Aplicaciones Científicas De Investigación
Catalytic Methylation
A study by Grozavu et al. (2020) described a catalytic method for methylating pyridines, which are crucial in organic chemistry and drug discovery. This method uses methanol and formaldehyde, introducing a methyl group onto the aromatic ring of pyridines, including C-4 functionalized pyridines like 3-Methyl-4-pyridinethiol (Grozavu et al., 2020).
Surface Chemistry and Electrochemistry
Yoshimoto et al. (2000) characterized the structure of a 4-pyridinethiolate monolayer on an Au(100)-(1×1) surface, providing insights into surface chemistry and electrochemistry relevant to this compound (Yoshimoto et al., 2000).
Environmental Impact and Degradation
Daware and Gogate (2020) investigated the sonochemical degradation of 3-methylpyridine, an environmentally toxic compound. Their study provides a perspective on treating pollutants related to this compound (Daware & Gogate, 2020).
Synthesis of Pyridinethiones
Paniagua et al. (2010) described the synthesis of 2-pyridinethiones from 1,2,3-triarylpropenones, relevant to the chemistry of this compound. Their study includes methods for methylation and subsequent reactions (Paniagua et al., 2010).
Medicinal Chemistry
Cosford et al. (2003) explored 2-methyl-6-(phenylethynyl)pyridine derivatives, which has implications for compounds like this compound in drug discovery, particularly in designing selective receptor antagonists (Cosford et al., 2003).
Mecanismo De Acción
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound that is structurally related to benzene and pyrrole . Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . .
Mode of Action
It is known that pyridine derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions These interactions can lead to changes in the activity of the target proteins, thereby affecting cellular processes
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-4-pyridinethiol are currently unknown. Pyridine derivatives have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways . For instance, some pyridine derivatives have been found to inhibit the activity of tyrosine kinases, which play key roles in cell growth and differentiation
Result of Action
Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties These effects are likely the result of the compound’s interactions with its biological targets
Propiedades
IUPAC Name |
3-methyl-1H-pyridine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPGDCCMTYJWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=CC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3075654.png)
![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)
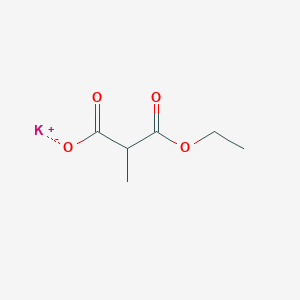
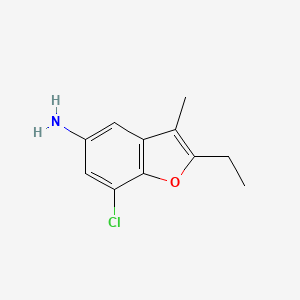
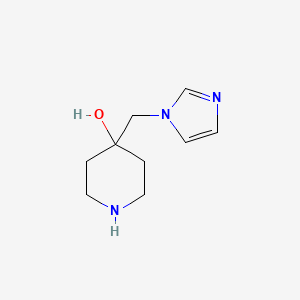
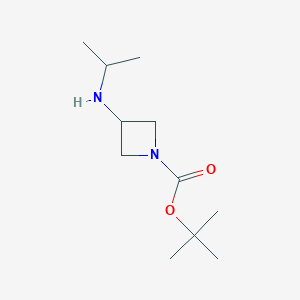
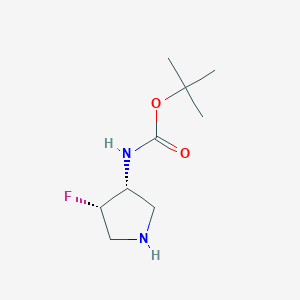

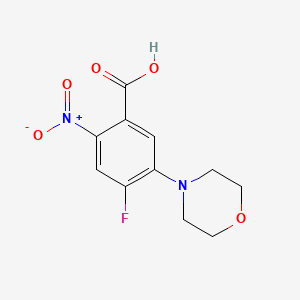

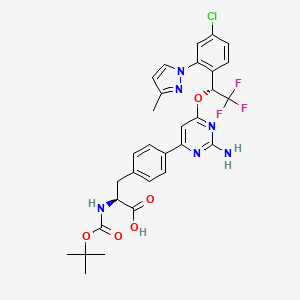
![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)
